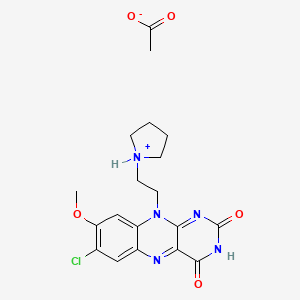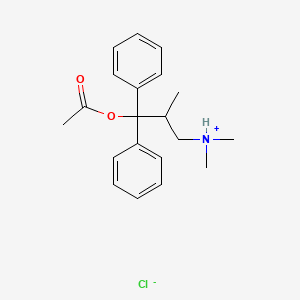
1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes an acetoxy group, a dimethylamino group, and a diphenylmethyl group. It is commonly used in various chemical reactions and has significant implications in the fields of chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride involves several steps. The primary synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of diphenylmethanol with acetic anhydride to form the acetoxy intermediate.
Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Final Conversion to Hydrochloride Salt: The final step involves the conversion of the compound to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods typically involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Analyse Des Réactions Chimiques
1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles such as halides or hydroxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, esters, and other functional groups.
Biology: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the dimethylamino group can participate in nucleophilic reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride can be compared with other similar compounds, such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is also used as a reagent in organic synthesis and has similar applications in the formation of amides and esters.
N,N’-Dicyclohexylcarbodiimide: Another commonly used reagent in organic synthesis, known for its role in peptide coupling reactions.
N,N’-Diisopropylcarbodiimide: Similar to the above compounds, it is used in the synthesis of peptides and other organic molecules.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.
Propriétés
Numéro CAS |
63905-77-1 |
|---|---|
Formule moléculaire |
C20H26ClNO2 |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
(3-acetyloxy-2-methyl-3,3-diphenylpropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-16(15-21(3)4)20(23-17(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,16H,15H2,1-4H3;1H |
Clé InChI |
QHMIESFIOZHTJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C[NH+](C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




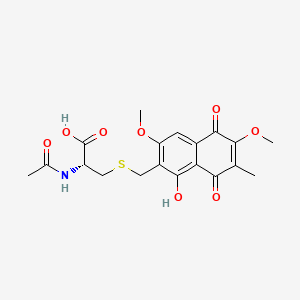


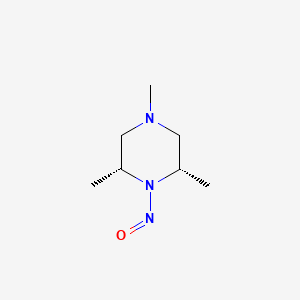


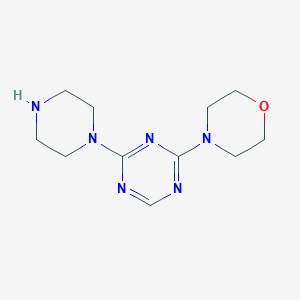


![[R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate](/img/structure/B13778291.png)
